molecular formula C20H18F3N3O B2571695 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide CAS No. 2034505-51-4

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide

Cat. No.: B2571695
CAS No.: 2034505-51-4
M. Wt: 373.379
InChI Key: LBRBVPSIGSRQBO-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. This compound is commonly referred to as DTBZ and is a member of the benzamide family of compounds. DTBZ has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Structural Analysis

  • Regioselective Synthesis of Pyrazoles : A study describes the regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles, showcasing the utility of N-arylbenzamidrazones in synthesizing pyrazole derivatives. The structural characterization was confirmed through NMR, mass spectra, and X-ray analysis, indicating the potential for creating diverse pyrazole-based compounds for various applications (Aly et al., 2017).

  • Synthesis of Pyrazolin-4-ylidenes : Another research focused on Palladium(II) pyrazolin-4-ylidenes, demonstrating their synthesis and effectiveness in catalyzing aqueous Suzuki−Miyaura coupling. This study highlights the chemical versatility and potential catalytic applications of pyrazole derivatives in organic synthesis (Han et al., 2007).

Material Science and Luminescence

  • Luminescent Supramolecular Structures : Research into the self-assembly of 4-aryl-1H-pyrazoles introduced a novel platform for luminescent supramolecular columnar liquid crystals. These findings suggest applications in materials science, particularly in designing new luminescent materials with potential use in optoelectronics and display technologies (Moyano et al., 2013).

Catalysis and Chemical Reactions

  • Catalytic Applications : The formation of monocationic complexes using pyrazole-derived ligands and their superior catalytic activity in Suzuki−Miyaura coupling in aqueous conditions illustrate the compound's role in enhancing catalytic efficiencies, offering insights into its application in green chemistry and sustainable industrial processes (Han et al., 2007).

Anticancer and Antipsychotic Potential

  • Antipsychotic Agents : A distinctive study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols explored their potential as novel antipsychotic agents. This research underscores the therapeutic potential of pyrazole derivatives in developing new medications for psychiatric disorders, without the dopamine receptor interaction typical of existing antipsychotics (Wise et al., 1987).

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2,3,4-trifluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O/c1-12-17(14-6-4-3-5-7-14)13(2)26(25-12)11-10-24-20(27)15-8-9-16(21)19(23)18(15)22/h3-9H,10-11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRBVPSIGSRQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=C(C(=C(C=C2)F)F)F)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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